Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate
Description
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate (CID 146049930) is a spirocyclic compound featuring a unique heteroatom arrangement, with oxygen and nitrogen atoms embedded in a bicyclic framework. Its molecular formula is C₆H₇NO₄, and its SMILES string is C1C(=NOC12COC2)C(=O)O . The compound’s spiro[3.4] backbone introduces strain and rigidity, which may influence its reactivity and physicochemical properties. Key features include:
Properties
Molecular Formula |
C6H6NNaO4 |
|---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
sodium;2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate |
InChI |
InChI=1S/C6H7NO4.Na/c8-5(9)4-1-6(11-7-4)2-10-3-6;/h1-3H2,(H,8,9);/q;+1/p-1 |
InChI Key |
LMDTXIUAAFYOPD-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=NOC12COC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azaspiro compound with sodium hydroxide in the presence of a solvent such as water or ethanol. The reaction is usually carried out at a temperature range of 50-70°C to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate with structurally related spirocyclic compounds:
Key Findings
Functional Group Impact: The sodium carboxylate group in the target compound confers ionic character and higher polarity compared to neutral analogs like the aldehyde derivative (C₆H₇NO₃) . Thia-substituted analogs (e.g., Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate) introduce sulfur, which may alter electronic properties and metabolic stability .
CCS and Molecular Geometry: The target compound’s [M+Na]+ CCS (133.3 Ų) exceeds that of its aldehyde analog (129.0 Ų), likely due to sodium coordination expanding the molecular footprint .
Synthetic Accessibility :
- The aldehyde derivative (CAS 2649068-75-5) is commercially available at 95% purity, while the sodium salt lacks reported suppliers, suggesting synthetic challenges or niche applications .
Biological Relevance :
- Spirocycles with nitrogen and oxygen (e.g., tert-butyl diazaspirooctane carboxylates) are common in drug discovery due to their conformational rigidity and hydrogen-bonding capabilities . The target compound’s ene group may confer unique binding properties.
Biological Activity
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate is a compound of interest due to its unique structural features and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Molecular Formula : C₆H₆NNaO₄
Molecular Weight : 179.1059 g/mol
CAS Number : 2649084-69-3
SMILES Notation : [O-]C(=O)C1=NOC2(C1)COC2.[Na+]
The compound features a spirocyclic structure that may influence its biological interactions. Its unique configuration suggests potential activity in various pharmacological contexts.
Enzyme Inhibition
The compound may also act as an inhibitor for key enzymes involved in metabolic pathways. For example, compounds with spirocyclic frameworks have been reported to inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment . Such inhibition can lead to reduced proliferation of certain pathogens, highlighting the potential therapeutic applications of this compound in infectious diseases.
Study 1: Antimicrobial Efficacy
In a comparative study of spirocyclic compounds, sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene derivatives were tested against a panel of antibiotic-resistant bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Enterobacter cloacae and Acinetobacter baumannii . This suggests that modifications to the spirocyclic core can enhance antimicrobial potency.
Study 2: Enzyme Interaction
A theoretical study focused on the interaction of sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene derivatives with DHODH revealed potential binding affinities comparable to known inhibitors . The computational models predicted that specific functional groups attached to the spirocyclic structure could optimize binding efficiency and selectivity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Sodium 2,5-dioxa-6-azaspiro[3.4]oct | <10 | Staphylococcus aureus |
| Derivative A | <5 | Klebsiella pneumoniae |
| Derivative B | <20 | Acinetobacter baumannii |
Table 2: Enzyme Inhibition Potency
| Compound Name | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Sodium 2,5-dioxa-6-azaspiro[3.4]oct | 15 | Dihydroorotate dehydrogenase |
| Known Inhibitor | 12 | Dihydroorotate dehydrogenase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
